N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide
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Overview
Description
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group, a butylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Butylamino Group: The butylamino group can be attached through nucleophilic substitution reactions, where a butylamine reacts with a suitable leaving group on the furan ring.
Formation of the Benzamide Moiety: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the butylamino group can be oxidized under appropriate conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while oxidation of the furan ring could lead to furanones or other oxidized products.
Scientific Research Applications
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: shares similarities with other furan-based compounds, such as:
Uniqueness
The uniqueness of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its butylamino and benzamide moieties, in particular, provide unique opportunities for interaction with biological targets and for the development of novel materials.
Properties
Molecular Formula |
C25H25N3O5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(E)-3-(butylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3O5/c1-3-4-15-26-25(30)22(27-24(29)19-7-5-17(2)6-8-19)16-21-13-14-23(33-21)18-9-11-20(12-10-18)28(31)32/h5-14,16H,3-4,15H2,1-2H3,(H,26,30)(H,27,29)/b22-16+ |
InChI Key |
RJEVELVOTASIMJ-CJLVFECKSA-N |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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